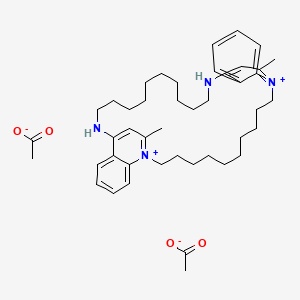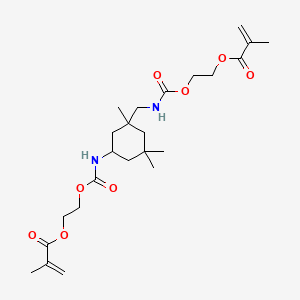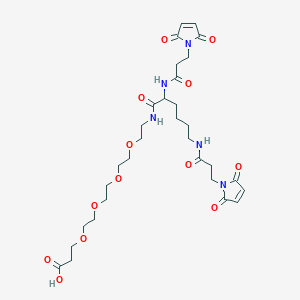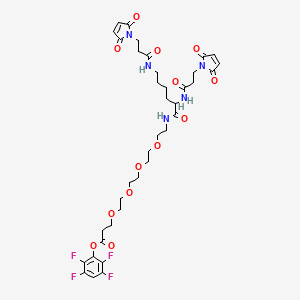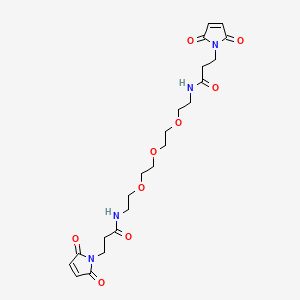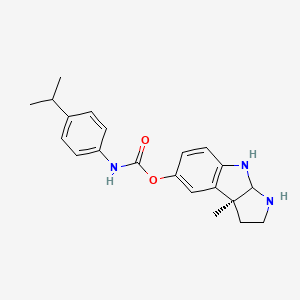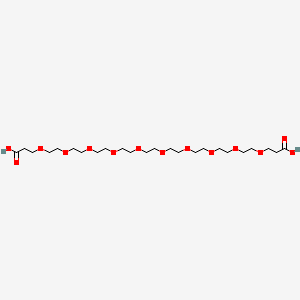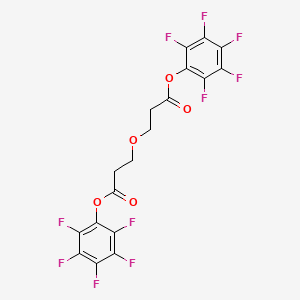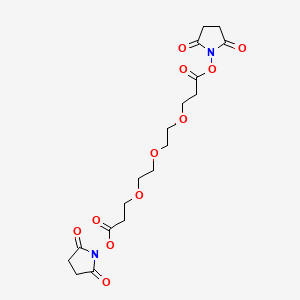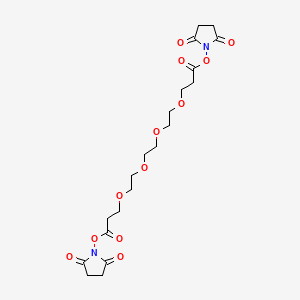carbamoyl}-2-hydroxyprop-2-enoic acid CAS No. 543730-41-2](/img/structure/B606236.png)
(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid
概要
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound and their arrangement.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, stability under different conditions, and the products formed during these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include acidity or basicity, reactivity with other substances, and redox potential.科学的研究の応用
Synthesis and Chemical Reactions
Synthesis and Transformation
The compound (2Z)-3-{(4-Fluorophenyl)methylcarbamoyl}-2-hydroxyprop-2-enoic acid can be synthesized through various chemical reactions. For instance, a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, was synthesized via the reaction of pentafluoroacetophenone with dimethyl oxalate, showcasing the chemical versatility and potential transformations of similar compounds (Pimenova et al., 2003).
Structural and Chemical Analysis
Advanced techniques like X-ray crystallography, spectroscopy, and quantum chemical calculations are utilized to characterize compounds with similar structures. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was investigated using these methods, providing insights into molecular interactions and stability, which are crucial for understanding the properties of such compounds (Venkatesan et al., 2016).
Biochemical Applications
A related compound, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, has been studied for its potential as a potent inhibitor of kynurenine-3-hydroxylase, indicating a significant role in neuroprotective strategies. This highlights the potential biomedical applications of compounds with similar structures (Drysdale et al., 2000).
Synthetic Applications
The compound and its analogs can be utilized in the synthesis of various complex structures. For example, the synthesis of enamides using a stereospecific route can involve compounds with similar structural elements, demonstrating their utility in organic synthesis (Brettle & Mosedale, 1988).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and necessary safety precautions.
将来の方向性
Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
特性
IUPAC Name |
(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACIOSIZKMLELV-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-{[(4-Fluorophenyl)methyl](methoxy)carbamoyl}-2-hydroxyprop-2-enoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

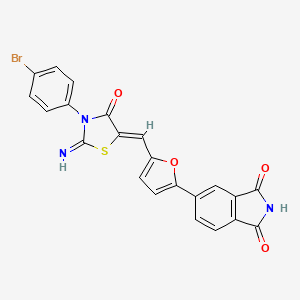

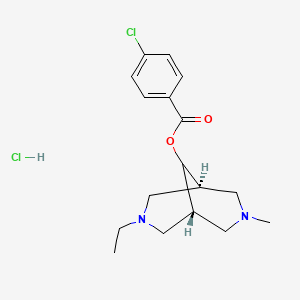
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
